

theliatinib FGFR1 overexpression effect

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Compound Focus: Theliatinib

CAS No.: 1353644-70-8

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Compound and Development Status

- **Drug Profile:** **Theliatinib** (also known as HMPL-309 or Xilertinib) is a **highly selective, potent ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR)**, not FGFR1. It was designed to be 3 to 7 times more potent than earlier EGFR inhibitors like erlotinib or gefitinib [1].
- **Development Status:** According to current databases, **Theliatinib**'s highest clinical phase was **Phase 1, and its status is listed as "Discontinued"** [2]. A Phase I clinical trial (NCT02601248) for patients with advanced solid tumors has been completed, but no results have been posted [3] [4].

The Documented Effect of FGFR1 Overexpression on Theliatinib

Theliatinib was primarily investigated for its effect on tumors with high EGFR expression. The available preclinical research indicates that FGFR1 overexpression is not a target of **Theliatinib** but rather a potential **resistance mechanism** that can diminish its efficacy.

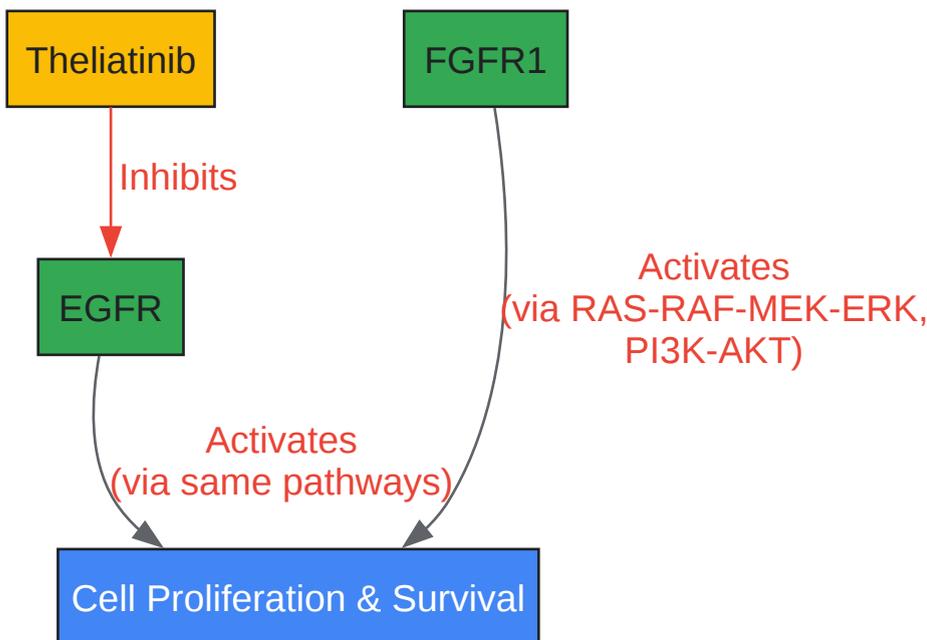
The core finding from a 2017 study is summarized in the table below [1]:

Context	Effect of Theliatinib	Impact of Concurrent FGFR1 Overexpression
Esophageal Cancer (EC) Patient-Derived Xenograft (PDX) models with high EGFR expression.	Demonstrated strong antitumor activity.	Diminished efficacy of Theliatinib.

The study concluded that **Theliatinib** could potentially benefit patients with high EGFR protein expression, but only in the **absence of associated aberrant factors like FGFR1 overexpression** [1].

Mechanism of Resistance: Compensatory Signaling

The following diagram illustrates the underlying biological mechanism for this resistance, based on the general understanding of signaling pathways described in the search results [5] [6] [7].



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As the diagram shows, both EGFR and FGFR1 can activate similar downstream pathways (like RAS-MAPK and PI3K-AKT) that drive cancer cell survival and proliferation. When **Theliatinib** successfully blocks the EGFR pathway, a tumor that also overexpresses FGFR1 can use this alternative route to bypass the inhibition and continue growing [1] [5] [7].

Recommended Experimental Approaches

Based on the methodologies from the relevant research, here are key experiments for investigating such resistance mechanisms.

Establishing a Preclinical Model

- **Patient-Derived Xenograft (PDX) Models:** This is the primary model used in the cited **Theliatinib** study [1]. The process involves:
 - **Implantation:** Fresh tumor samples from patients are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID mice) [8] [9].
 - **Passaging:** Once the initial graft (P0) grows, it is serially passaged in new mice (P1, P2, P3...) to establish a stable model [8] [9].
 - **Validation:** After 3 passages (P3), the model is considered stable for drug testing. It's crucial to validate that the PDX model retains the key characteristics of the original tumor, such as **high EGFR expression combined with FGFR1 overexpression** [1] [8].

Profiling and Testing

- **Molecular Profiling:** Characterize your models or cell lines using:
 - **Immunohistochemistry (IHC):** To assess protein expression levels of EGFR and FGFR1 [1].
 - **Fluorescence In Situ Hybridization (FISH):** To check for gene amplification of EGFR and FGFR1 [1] [5].
 - **Sequencing:** To identify potential mutations in EGFR, PIK3CA, and other associated genes [1].
- **In Vivo Drug Efficacy Study:** Treat the established PDX models with **Theliatinib** and monitor tumor volume over time. Comparing the response of models with high EGFR alone versus models with high EGFR and FGFR1 overexpression will directly test the resistance hypothesis [1].

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